molecular formula C15H15NO2 B1392155 2-(2,3-Dimethylbenzoyl)-6-methoxypyridine CAS No. 1187164-49-3

2-(2,3-Dimethylbenzoyl)-6-methoxypyridine

Cat. No. B1392155
M. Wt: 241.28 g/mol
InChI Key: CILPASKYFOLKQQ-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dimethylbenzoyl)-6-methoxypyridine” appears to be an organic compound. It likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “2,3-Dimethylbenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) that is substituted with two methyl groups at the 2nd and 3rd positions. The “6-methoxypyridine” part indicates a methoxy group (-OCH3) attached to the 6th position of the pyridine ring.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate starting materials that contain the necessary functional groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure would likely be planar due to the presence of the benzene and pyridine rings. The exact geometry would depend on the positions of the substituents and the hybridization of the carbon atoms.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzoyl group might be susceptible to nucleophilic acyl substitution reactions, and the pyridine ring might undergo electrophilic substitution reactions. The methoxy group could potentially be cleaved under acidic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent. Its chemical properties would be determined by the functional groups present in the molecule.


Scientific Research Applications

Antagonist for Treatment of Osteoporosis

  • Osteoporosis Treatment : A compound closely related to 2-(2,3-Dimethylbenzoyl)-6-methoxypyridine, identified as a potent antagonist of the alpha(v)beta(3) receptor, showed promise in the treatment of osteoporosis. It demonstrated efficacy in in vivo models of bone turnover and was selected for clinical development (Hutchinson et al., 2003).

TOP1-Targeting Activity and Cytotoxicity

  • Anticancer Potential : Compounds derived from 2-(2,3-Dimethylbenzoyl)-6-methoxypyridine, such as those with nitro and amino substitution, showed significant TOP1-targeting activity and pronounced cytotoxicity, indicating potential use in cancer therapy (Singh et al., 2003).

Molecular Diversity in Chemical Reactions

  • Chemical Synthesis : The three-component reactions of derivatives of 2-(2,3-Dimethylbenzoyl)-6-methoxypyridine demonstrated molecular diversity, leading to various chemical structures. This suggests its utility in diverse organic synthesis applications (Sun et al., 2013).

Protonation Sites and Hydrogen Bonding

  • Structural Chemistry : Research on protonation sites and hydrogen bonding patterns in salts of N,4-diheteroaryl 2-aminothiazoles, which include 2-(2,3-Dimethylbenzoyl)-6-methoxypyridine, revealed insights into molecular structures and intermolecular interactions. This is crucial for understanding the compound's behavior in different environments (Böck et al., 2021).

Polymerization and Coordination Chemistry

  • Ring-Opening Polymerization : The compound was involved in the ring-opening polymerization of an O-carboxyanhydride monomer derived from L-malic acid, indicating its role in polymer science (Pounder et al., 2011).
  • Coordination Chemistry : Studies in coordination chemistry involving derivatives of 2-pyridone, related to 2-(2,3-Dimethylbenzoyl)-6-methoxypyridine, have been significant in understanding metal-ligand interactions (Rawson & Winpenny, 1995).

Safety And Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment. It should be stored properly to prevent exposure to heat, light, and moisture.


Future Directions

The future directions for this compound would depend on its applications. If it has medicinal properties, future research could involve studying its pharmacological effects and optimizing its structure for better activity and fewer side effects. If it’s used in materials science, future directions could involve studying its physical properties and finding ways to incorporate it into new materials.


properties

IUPAC Name

(2,3-dimethylphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-6-4-7-12(11(10)2)15(17)13-8-5-9-14(16-13)18-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILPASKYFOLKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=NC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylbenzoyl)-6-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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